

# Independent Verification of Durallone's Therapeutic Claims for Knee Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025



An Objective Comparison Guide for Researchers and Drug Development Professionals

This guide provides an independent verification of the therapeutic claims of **Durallone** (Durolane), a single-injection hyaluronic acid (HA) product for the treatment of pain associated with knee osteoarthritis (OA). Through a systematic review of published clinical data, this document compares the performance of **Durallone** against other intra-articular injection therapies, including other hyaluronic acid formulations, corticosteroids, and platelet-rich plasma (PRP). All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key clinical trials are provided to allow for critical evaluation. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

## Mechanism of Action: Beyond Viscosupplementation

**Durallone** is composed of non-animal stabilized hyaluronic acid (NASHA). This technology creates a three-dimensional gel structure with a longer residence time in the joint compared to non-stabilized HA. While the primary and most well-understood mechanism of action for hyaluronic acid in the knee joint is mechanical, acting as a lubricant and shock absorber (viscosupplementation), emerging evidence suggests that HA also has biological effects.[1] Research indicates that HA can modulate inflammatory pathways, primarily by interacting with cell surface receptors such as CD44 on synoviocytes and chondrocytes. This interaction can lead to the downregulation of pro-inflammatory mediators and matrix-degrading enzymes.[2]



One of the key signaling pathways implicated in osteoarthritis and modulated by hyaluronic acid is the NF-kB pathway.[3][4] By inhibiting the activation of NF-kB, hyaluronic acid can reduce the expression of inflammatory cytokines and enzymes that contribute to cartilage degradation.[3]

Fig. 1: Hyaluronic Acid's Modulation of the NF-κB Signaling Pathway.

### **Comparative Efficacy of Durallone**

The therapeutic efficacy of **Durallone** has been evaluated in numerous clinical trials against various comparators. The primary endpoints in these studies are typically the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Visual Analog Scale (VAS) for pain.

#### **Durallone vs. Other Hyaluronic Acid Preparations**

A key consideration for intra-articular HA injections is the number of injections required. **Durallone** is a single-injection formulation, which offers a potential advantage in terms of patient convenience and reduced risk of injection-site reactions compared to multi-injection regimens.

A multicenter, randomized, double-blind, 26-week non-inferiority trial (the CHASE study) compared a single injection of **Durallone** to five weekly injections of Artz (a lower molecular weight HA). The study concluded that a single injection of Durolane is non-inferior to five injections of Artz for pain, physical function, global self-assessment, and knee stiffness over 18 and 26 weeks.[5]



| Treatment Group                                                 | Baseline WOMAC<br>Pain (mean ± SD) | Change from<br>Baseline at 18<br>Weeks (mean ± SD) | Change from<br>Baseline at 26<br>Weeks (mean ± SD) |
|-----------------------------------------------------------------|------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Durallone (single injection)                                    | 10.4 ± 3.2                         | -5.4 ± 4.1                                         | -5.2 ± 4.5                                         |
| Artz (5 injections)                                             | 10.3 ± 3.1                         | -5.5 ± 4.0                                         | -5.1 ± 4.4                                         |
| Table 1: Comparison of WOMAC Pain Scores in the CHASE study.[5] |                                    |                                                    |                                                    |

#### **Durallone vs. Corticosteroids**

Corticosteroids are another common intra-articular treatment for knee OA, known for their potent anti-inflammatory effects and rapid onset of pain relief. However, their effects are often short-lived.

A prospective, multicenter, randomized, non-inferiority trial compared a single injection of **Durallone** to a single injection of methylprednisolone acetate (MPA). The study found that **Durallone** was non-inferior to MPA at 12 weeks, with the benefit of **Durallone** being maintained to 26 weeks while the effect of MPA declined.[6]



2014 as cited in

[8]

systematic reviews.[7]

| Treatment Group                                                                                                                    | Baseline VAS Pain<br>(mm, mean ± SD) | Change from<br>Baseline at 12<br>Weeks (mm, mean<br>± SD) | Change from<br>Baseline at 26<br>Weeks (mm, mean<br>± SD) |
|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| Durallone                                                                                                                          | 65.4 ± 15.2                          | -28.9 ± 24.5                                              | -27.8 ± 26.8                                              |
| Methylprednisolone<br>Acetate                                                                                                      | 66.1 ± 14.9                          | -31.0 ± 23.9                                              | -21.9 ± 27.8                                              |
| Table 2: Comparison of VAS Pain Scores in a study of Durallone vs.  Methylprednisolone Acetate. Data derived from Leighton et al., |                                      |                                                           |                                                           |

### **Durallone vs. Platelet-Rich Plasma (PRP)**

Platelet-rich plasma is a biological therapy that involves injecting a concentration of a patient's own platelets to harness the healing properties of growth factors.

A randomized controlled trial directly compared three weekly injections of Plasma Rich in Growth Factors (PRGF-Endoret) to a single injection of **Durallone** in patients with symptomatic knee OA. The study found that PRGF-Endoret was significantly more effective than **Durallone** in reducing pain and stiffness and improving physical function at 24 and 48 weeks.[9]



| Outcome Measure                                                                 | PRGF-Endoret<br>(mean change from<br>baseline) | Durallone (mean<br>change from<br>baseline) | p-value |
|---------------------------------------------------------------------------------|------------------------------------------------|---------------------------------------------|---------|
| WOMAC Pain at 24 weeks                                                          | -10.2                                          | -5.8                                        | <0.001  |
| WOMAC Stiffness at 24 weeks                                                     | -3.9                                           | -2.1                                        | <0.001  |
| WOMAC Physical<br>Function at 24 weeks                                          | -32.5                                          | -18.7                                       | <0.001  |
| Table 3: Comparison of WOMAC scores at 24 weeks for PRGF-Endoret vs. Durallone. |                                                |                                             |         |

## **Experimental Protocols**

To ensure the independent verification of these therapeutic claims, it is crucial to understand the methodologies of the key clinical trials.

## General Clinical Trial Workflow for Intra-articular Injections in Knee OA

Fig. 2: A generalized workflow for a randomized controlled trial of intra-articular injections.

### **Key Methodological Considerations**

- Patient Population: Inclusion criteria typically involve patients aged 40 and older with a clinical and radiological diagnosis of knee OA (e.g., Kellgren-Lawrence grade II-III).
   Exclusion criteria often include recent knee surgery, other forms of arthritis, or contraindications to intra-articular injections.[6]
- Randomization and Blinding: High-quality trials employ randomization to allocate patients to treatment groups and are often double-blinded, meaning neither the patient nor the investigator knows which treatment is being administered.[5]



#### • Outcome Measures:

- WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index): A validated, self-administered questionnaire consisting of 24 items covering three dimensions: pain, stiffness, and physical function.[10]
- VAS (Visual Analog Scale) for Pain: A unidimensional measure of pain intensity where
  patients mark their pain level on a 100mm line, ranging from "no pain" to "worst
  imaginable pain".[11]
- Statistical Analysis: Non-inferiority trials aim to demonstrate that a new treatment is not
  unacceptably worse than an active control. Superiority trials aim to show that one treatment
  is better than another. Statistical methods often include mixed-effects models for repeated
  measures to analyze changes over time.

#### Conclusion

The available evidence from randomized controlled trials supports the therapeutic claim that a single injection of **Durallone** is effective in reducing pain and improving function in patients with knee osteoarthritis for up to 26 weeks. Its efficacy is non-inferior to a multi-injection HA regimen and it demonstrates a longer duration of action compared to corticosteroids. However, direct comparative studies with some forms of platelet-rich plasma suggest that PRP may offer superior outcomes in terms of pain reduction and functional improvement.

For researchers and drug development professionals, these findings highlight the importance of considering not only the efficacy but also the convenience and duration of effect of different intra-articular therapies. Future research should focus on well-designed, head-to-head comparative trials of **Durallone** against a wider range of emerging biologic therapies for knee osteoarthritis. The detailed experimental protocols and comparative data presented in this guide provide a foundation for such future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. youtube.com [youtube.com]
- 2. The Disease-Modifying Effects of Hyaluronan in the Osteoarthritic Disease State PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alone or in combination, hyaluronic acid and chondroitin sulfate alleviate ECM degradation in osteoarthritis by inhibiting the NF-kB pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra-articular Injections for Knee Osteoarthritis: A Single Blinded Prospective Randomized Trial [ctv.veeva.com]
- 6. Durolane Versus Methylprednisolone in Knee Osteoarthritis [ctv.veeva.com]
- 7. eor.bioscientifica.com [eor.bioscientifica.com]
- 8. Corticosteroid injections for knee osteoarthritis offer clinical benefits similar to hyaluronic acid and lower than platelet-rich plasma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beckersspine.com [beckersspine.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Verification of Durallone's Therapeutic Claims for Knee Osteoarthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2927270#independent-verification-of-durallone-s-therapeutic-claims]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com